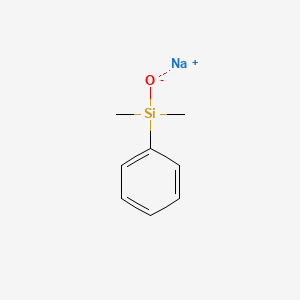![molecular formula C15H16IN B1324630 N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride CAS No. 56008-45-8](/img/structure/B1324630.png)
N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride is a chemical compound used extensively in scientific research. It is known for its diverse applications, including drug development, receptor binding studies, and radioligand synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of organoboron reagents, which are environmentally benign and stable. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Utilized in receptor binding studies to understand the interaction between ligands and receptors.
Medicine: Employed in drug development to create new therapeutic agents.
Industry: Used in the production of radioligands for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action of N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It functions as a receptor for various drugs and psychoactive substances, including mescaline, psilocybin, and lysergic acid diethylamide (LSD). The compound binds to these receptors, modulating their activity and producing various physiological effects .
Vergleich Mit ähnlichen Verbindungen
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A potent serotonin 5-HT2A receptor agonist with hallucinogenic effects.
Phenethylamine: A naturally occurring compound with psychoactive properties.
Uniqueness: N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride is unique due to its specific iodine substitution, which enhances its binding affinity and selectivity for certain receptors. This makes it a valuable tool in scientific research for studying receptor-ligand interactions and developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
56008-45-8 |
|---|---|
Molekularformel |
C15H16IN |
Molekulargewicht |
337.20 g/mol |
IUPAC-Name |
N-[(2-iodophenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H16IN/c16-15-9-5-4-8-14(15)12-17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2 |
InChI-Schlüssel |
ZYZJAEZUKVMQIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2I.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)



